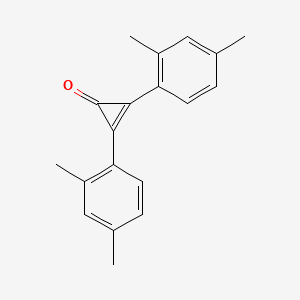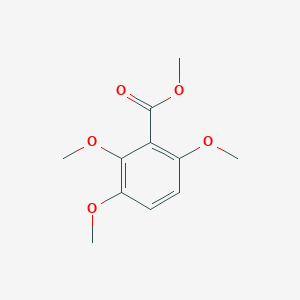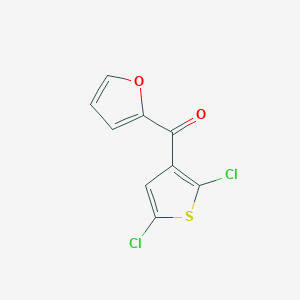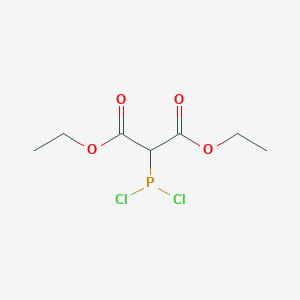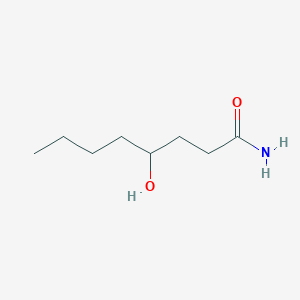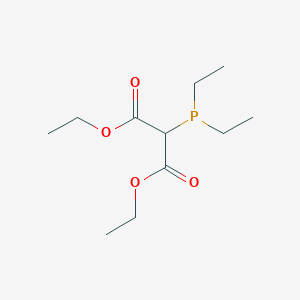
Diethyl (diethylphosphanyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (diethylphosphanyl)propanedioate is an organophosphorus compound that features a phosphanyl group attached to a propanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (diethylphosphanyl)propanedioate can be synthesized through the alkylation of enolate ionsThis enolate ion then reacts with an alkyl halide, such as diethylphosphanyl chloride, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Diethyl (diethylphosphanyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted esters or amides.
科学的研究の応用
Diethyl (diethylphosphanyl)propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the synthesis of materials with unique properties, such as flame retardants and plasticizers
作用機序
The mechanism of action of diethyl (diethylphosphanyl)propanedioate involves its ability to form stable carbon-phosphorus bonds. The phosphanyl group can interact with various molecular targets, including enzymes and receptors, through covalent bonding. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
Diethyl malonate: Similar backbone but lacks the phosphanyl group.
Diethyl phosphonate: Contains a phosphonate group instead of a phosphanyl group.
Diethyl acetoacetate: Similar structure but with a keto group instead of a phosphanyl group.
特性
CAS番号 |
58334-32-0 |
|---|---|
分子式 |
C11H21O4P |
分子量 |
248.26 g/mol |
IUPAC名 |
diethyl 2-diethylphosphanylpropanedioate |
InChI |
InChI=1S/C11H21O4P/c1-5-14-10(12)9(11(13)15-6-2)16(7-3)8-4/h9H,5-8H2,1-4H3 |
InChIキー |
HIGUKSUDIBGRQL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)P(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


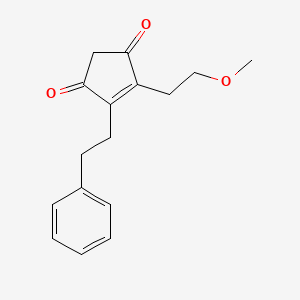
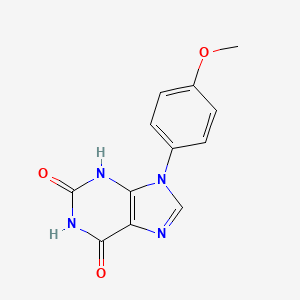
![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
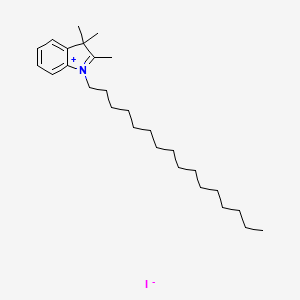
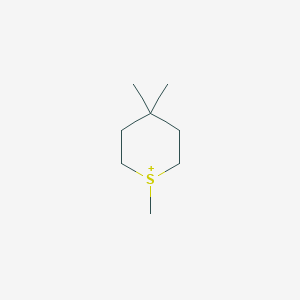
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)

